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Compound Name:
carboxylic acid

Cat. No.: B055604

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-Methylpiperidine-2-carboxylic acid, also known as (R)-N-methylpipecolic acid, is a
chiral cyclic amino acid derivative. Its structure, based on the piperidine ring, makes it a
valuable building block in medicinal chemistry and drug development. This technical guide
provides a comprehensive overview of the structural elucidation of this compound, including its
physicochemical properties, predicted spectroscopic characteristics, and a plausible synthetic
pathway. Due to the limited availability of specific experimental data in the public domain, this
guide combines known information with theoretical predictions based on analogous structures
and general principles of analytical chemistry.

Chemical Structure and Properties

(R)-1-Methylpiperidine-2-carboxylic acid is a derivative of piperidine with a methyl group
attached to the nitrogen atom and a carboxylic acid group at the 2-position, with the
stereochemistry at the chiral center being (R).

Chemical Structure:

Caption: Figure 1. 2D representation of (R)-1-Methylpiperidine-2-carboxylic acid.
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Physicochemical Properties:

The following table summarizes the key physicochemical properties of (R)-1-Methylpiperidine-

2-carboxylic acid.

Property Value Source

Molecular Formula C7H13NO:2 [1]

Molecular Weight 143.18 g/mol [1][2]

CAS Number 41447-17-0 [1]
2R)-1-methylpiperidine-2-

UPAC Name ::art))oxylic a;c? i 2l

SMILES CN1CCCC[C@@H]1C(=0)0O
INChl=1S/C7H13NO2/c1-8-5-

InChl 3-2-4-6(8)7(9)10/h6H,2-

5H2,1H3,(H,9,10)/t6-/m1/s1

Classification

D-alpha-amino acid

Spectroscopic Data for Structural Elucidation

Detailed experimental spectra for (R)-1-Methylpiperidine-2-carboxylic acid are not readily

available in public databases. The following tables provide predicted and expected values

based on the analysis of similar compounds and general spectroscopic principles.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a

molecule.

Table 2: Predicted *H NMR Chemical Shifts
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Predicted Chemical

Proton . Multiplicity Notes
Shift (6, ppm)
Chemical shift is
) concentration and
COOH 10.0-13.0 Singlet (broad)
solvent dependent.[3]
[41[5]
Diastereotopic proton
adjacent to the
H2 (a-proton) 3.0-35 Doublet of Doublets ) )
carboxylic acid and
nitrogen.
) Methyl group attached
N-CHs 23-28 Singlet )
to the nitrogen atom.
o ) Complex overlapping
Piperidine Ring .
] signals from the
Protons (H3, H4, H5, 15-32 Multiplets

H6)

piperidine ring

protons.

Table 3: Predicted 3C NMR Chemical Shifts

Predicted Chemical Shift

Carbon Notes
(3, ppm)
The carbonyl carbon of the
C=0 (Carboxyl) 170 - 185 ] ]
carboxylic acid group.[3][4][5]
The chiral carbon attached to
C2 (a-carbon) 60 - 70 both the nitrogen and the
carboxyl group.
The carbon of the N-methyl
N-CHs 40 - 45
group.
Piperidine Ring Carbons (C3, S
20 - 55 Carbons of the piperidine ring.

C4, C5, C6)
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2.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Table 4: Expected Mass Spectrometry Fragmentation

m/z Fragment Notes
143 [M]* Molecular ion peak.
Loss of the hydroxyl radical
126 [M - OH]* ] )
from the carboxylic acid.[6]
98 [M - COOH]* Loss of the carboxyl group.[6]
Fragmentation of the
84 [CsHioN]* o
piperidine ring.
Further fragmentation of the
70 [CaHsN]*

piperidine ring.

2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 5: Expected Infrared Absorption Frequencies
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. Expected Absorption
Functional Group Notes
Range (cm™?)

A very broad band
characteristic of the hydrogen-
bonded O-H stretch in a
carboxylic acid.[3][4][5]

O-H (Carboxylic Acid) 2500 - 3300 (broad)

Stretching vibrations of the C-
C-H (Aliphatic) 2850 - 3000 H bonds in the piperidine ring
and methyl group.

Strong absorption due to the

C=0 (Carboxylic Acid) 1700 - 1725
carbonyl stretch.[3][4][5]

Stretching vibration of the

C-N Stretch 1000 - 1250 )
carbon-nitrogen bond.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of (R)-1-Methylpiperidine-2-
carboxylic acid are scarce. The following represents a plausible, generalized approach.

3.1. Synthesis: N-Methylation of (R)-Pipecolic Acid

A common method for the synthesis of N-methylated amino acids is the Eschweiler-Clarke

reaction.
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Figure 2. Plausible Synthetic Workflow

((R)-Pipecolic Acid)

Formaldehyde (HCHO)
Formic Acid (HCOOH)

Reductive Amination
(Eschweiler-Clarke Reaction)

GR)-1—Methy|piperidine—2—carboxylic acicD

Click to download full resolution via product page
Caption: Figure 2. A potential synthetic route to the target molecule.
Protocol:
» (R)-Pipecolic acid is dissolved in an excess of formic acid.
» An excess of aqueous formaldehyde is added to the solution.

e The reaction mixture is heated at reflux for several hours. The progress of the reaction can
be monitored by Thin Layer Chromatography (TLC).

 After the reaction is complete, the excess formic acid and formaldehyde are removed under
reduced pressure.

e The crude product is then purified, for example, by recrystallization or column
chromatography, to yield pure (R)-1-Methylpiperidine-2-carboxylic acid.

3.2. Analytical Methods

The characterization of the synthesized product would involve the following analytical
techniques:
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NMR Spectroscopy (*H and 13C): To confirm the structure and stereochemistry.

Mass Spectrometry: To confirm the molecular weight and fragmentation pattern.

Infrared Spectroscopy: To confirm the presence of the key functional groups.

Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric

purity of the final product.

Biological Activity and Signaling Pathways

The biological activity of (R)-1-Methylpiperidine-2-carboxylic acid is not well-documented in
publicly available literature. Some sources suggest potential interactions with neurotransmitter
systems, but specific targets and signaling pathways have not been elucidated.[7] Further
research is required to understand its pharmacological profile and mechanism of action.

Figure 3. Research Logic for Biological Activity

GR)-l-Methylpiperidine-2-carboxy|ic acitD

High-Throughput Screening
(e.g., Receptor Binding Assays)

:

Identification of Biological Target(s)
(e.g., Neurotransmitter Receptors)
(Elucidation of Signaling Pathwaa
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Caption: Figure 3. A logical workflow for investigating the biological activity.

Conclusion

This technical guide provides a foundational understanding of the structural elucidation of
(R)-1-Methylpiperidine-2-carboxylic acid. While specific experimental data is limited, the
combination of theoretical predictions and data from analogous compounds offers a robust
framework for its characterization. The provided synthetic and analytical protocols serve as a
starting point for researchers in the fields of medicinal chemistry and drug development who
are interested in exploring the potential of this chiral building block. Further investigation into its
biological activity is warranted to uncover its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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